molecular formula C54H92N6O14 B10788518 Azithromycin-N-benzyltriazolyloctahydroxamic Acid

Azithromycin-N-benzyltriazolyloctahydroxamic Acid

Cat. No.: B10788518
M. Wt: 1049.3 g/mol
InChI Key: YOTANXLDCGWPPQ-QASXAQIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azithromycin-N-benzyltriazolyloctahydroxamic Acid is a triazole-linked azithromycin-based compound. It is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is designed to enhance the antibacterial properties of azithromycin by incorporating a benzyltriazole moiety and an octahydroxamic acid group, which may improve its efficacy against resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azithromycin-N-benzyltriazolyloctahydroxamic Acid involves multiple steps:

    Formation of Benzyltriazole Moiety: The benzyltriazole moiety is synthesized through a cycloaddition reaction between benzyl azide and an alkyne.

    Attachment to Azithromycin: The benzyltriazole moiety is then attached to azithromycin through a nucleophilic substitution reaction.

    Introduction of Octahydroxamic Acid Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azithromycin-N-benzyltriazolyloctahydroxamic Acid has a wide range of scientific research applications:

Mechanism of Action

Azithromycin-N-benzyltriazolyloctahydroxamic Acid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This results in the inhibition of bacterial growth and replication. The benzyltriazole moiety enhances its binding affinity to the ribosome, while the octahydroxamic acid group may inhibit bacterial efflux pumps, increasing intracellular concentrations of the compound .

Comparison with Similar Compounds

Uniqueness: Azithromycin-N-benzyltriazolyloctahydroxamic Acid is unique due to its enhanced antibacterial properties, particularly against resistant strains. The incorporation of the benzyltriazole moiety and octahydroxamic acid group provides additional mechanisms of action, such as efflux pump inhibition, which are not present in other macrolides .

Properties

Molecular Formula

C54H92N6O14

Molecular Weight

1049.3 g/mol

IUPAC Name

8-[4-[4-[[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]methyl]phenyl]triazol-1-yl]-N-hydroxyoctanamide

InChI

InChI=1S/C54H92N6O14/c1-14-42-54(10,67)47(63)36(6)58(11)29-32(2)27-52(8,66)49(34(4)46(35(5)50(65)72-42)73-44-28-53(9,69-13)48(64)37(7)71-44)74-51-45(62)41(26-33(3)70-51)59(12)30-38-21-23-39(24-22-38)40-31-60(57-55-40)25-19-17-15-16-18-20-43(61)56-68/h21-24,31-37,41-42,44-49,51,62-64,66-68H,14-20,25-30H2,1-13H3,(H,56,61)/t32-,33-,34+,35-,36-,37+,41+,42-,44+,45-,46+,47-,48+,49-,51+,52-,53-,54-/m1/s1

InChI Key

YOTANXLDCGWPPQ-QASXAQIXSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.